molecular formula C21H13Cl2NO3S2 B2816492 (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 851304-20-6

(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2816492
CAS RN: 851304-20-6
M. Wt: 462.36
InChI Key: KDIXMTKKOHXWNO-YBFXNURJSA-N
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Description

(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H13Cl2NO3S2 and its molecular weight is 462.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study on novel thioxothiazolidin-4-one derivatives demonstrated significant anticancer and antiangiogenic activities against transplantable mouse tumor models. These compounds showed the ability to reduce ascites tumor volume, cell number, and increase the lifespan of mice bearing Ehrlich Ascites Tumors (EAT). They also manifested strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation, suggesting their potential as candidates for anticancer therapy with abilities to inhibit both tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Another study explored the cytotoxicity and induction of apoptosis by these derivatives in human leukemia cells. Variations in the thiazolidinone moiety significantly impacted antiproliferative activity, suggesting a cell cycle stage-dependent and dose-dependent mechanism. Among the synthesized compounds, specific derivatives showed potent anticancer activity, highlighting the critical role of electron-donating groups on the thiazolidinone ring in determining anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

The thioxothiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. A series of novel compounds containing the pyrazole nucleus and integrated into the thioxothiazolidin-4-one framework demonstrated variable and modest activities against different strains of bacteria and fungi, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anti-inflammatory Activity

Further research on derivatives incorporating different phenyl groups into the thioxothiazolidin-4-one structure revealed anti-inflammatory activities. These studies synthesized various derivatives and tested their efficacy, indicating that some compounds exhibited significant anti-inflammatory effects, which could be explored for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)16-8-2-12(22)10-17(16)23/h2-11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIXMTKKOHXWNO-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

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